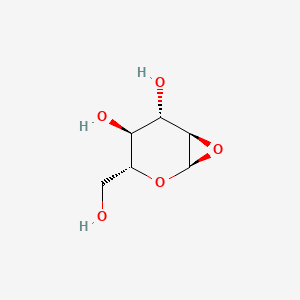
1,2-Anhydro-alpha-d-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Anhydro-alpha-d-glucose is a derivative of glucose, specifically an anhydrosugar. It is formed by the intramolecular elimination of a water molecule, resulting in the formation of a three-membered epoxide ring. This compound is of significant interest in carbohydrate chemistry due to its unique structure and reactivity.
准备方法
1,2-Anhydro-alpha-d-glucose can be synthesized through various methods. One common approach involves the treatment of glucose derivatives with dehydrating agents. For instance, the use of formamidinium-type dehydrating agents has been reported to be effective . Additionally, the pyrolysis of cellulose can produce 1,2-anhydro-alpha-d-glucopyranose as a major product . Industrial production methods often involve the catalytic conversion of lignocellulosic biomass, leveraging both chemical and biochemical processes .
化学反应分析
1,2-Anhydro-alpha-d-glucose undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide ring to other functional groups.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can open the epoxide ring, leading to the formation of different sugar derivatives.
Major products formed from these reactions include thioglycosides, glycosyl azides, and other glycosyl compounds .
科学研究应用
1,2-Anhydro-alpha-d-glucose has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2-anhydro-alpha-d-glucopyranose involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include the formation of glycosidic bonds and the modification of sugar moieties in biological systems .
相似化合物的比较
1,2-Anhydro-alpha-d-glucose can be compared with other anhydrosugars such as:
1,6-Anhydro-beta-d-glucopyranose:
1,2-Anhydro-beta-d-glucopyranose: Another epoxide derivative of glucose with slightly different reactivity due to its beta configuration.
The uniqueness of 1,2-anhydro-alpha-d-glucopyranose lies in its alpha configuration, which influences its reactivity and the types of products formed during chemical reactions .
属性
CAS 编号 |
17673-28-8 |
|---|---|
分子式 |
C6H10O5 |
分子量 |
162.141 |
IUPAC 名称 |
(1R,2S,3S,4R,6S)-4-(hydroxymethyl)-5,7-dioxabicyclo[4.1.0]heptane-2,3-diol |
InChI |
InChI=1S/C6H10O5/c7-1-2-3(8)4(9)5-6(10-2)11-5/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI 键 |
HFWNXHAGJNLQRO-VFUOTHLCSA-N |
SMILES |
C(C1C(C(C2C(O1)O2)O)O)O |
同义词 |
1,2-Anhydro-α-D-glucopyranose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















